Bienvenue dans la boutique en ligne BenchChem!

3-(2-Fluorophenyl)-5-(4-(piperidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole

Lipophilicity Physicochemical Property Drug-likeness

3-(2-Fluorophenyl)-5-(4-(piperidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole (CAS 2034340-94-6) is a fully synthetic small molecule (C17H16FN5O, MW 325.34 g/mol) belonging to the 1,2,4-oxadiazole class. Its scaffold integrates a 3-(2-fluorophenyl)-1,2,4-oxadiazole moiety directly connected at the 5-position to a 4-(piperidin-1-yl)pyrimidine ring—a connectivity pattern that places it within the broader family of heterocyclic kinase inhibitor scaffolds.

Molecular Formula C17H16FN5O
Molecular Weight 325.347
CAS No. 2034340-94-6
Cat. No. B2410656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorophenyl)-5-(4-(piperidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole
CAS2034340-94-6
Molecular FormulaC17H16FN5O
Molecular Weight325.347
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F
InChIInChI=1S/C17H16FN5O/c18-14-7-3-2-6-12(14)15-21-17(24-22-15)13-10-19-11-20-16(13)23-8-4-1-5-9-23/h2-3,6-7,10-11H,1,4-5,8-9H2
InChIKeyIJARROGKSXZRGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(2-Fluorophenyl)-5-(4-(piperidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole (CAS 2034340-94-6): Procurement-Relevant Structural & Physicochemical Baseline


3-(2-Fluorophenyl)-5-(4-(piperidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole (CAS 2034340-94-6) is a fully synthetic small molecule (C17H16FN5O, MW 325.34 g/mol) belonging to the 1,2,4-oxadiazole class [1]. Its scaffold integrates a 3-(2-fluorophenyl)-1,2,4-oxadiazole moiety directly connected at the 5-position to a 4-(piperidin-1-yl)pyrimidine ring—a connectivity pattern that places it within the broader family of heterocyclic kinase inhibitor scaffolds. Computed physicochemical descriptors include a calculated XLogP3-AA of 3.1, zero hydrogen bond donors, and seven hydrogen bond acceptors, indicating moderate lipophilicity and a predominantly acceptor-based hydrogen-bonding profile [1]. The compound is catalogued under PubChem CID 91813220 and ChEMBL ID CHEMBL5020037 [1][2].

Why Generic Substitution Is Not Advisable for 3-(2-Fluorophenyl)-5-(4-(piperidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole (CAS 2034340-94-6)


The compound occupies a narrow structural niche defined by the simultaneous presence of a 2-fluorophenyl oxadiazole terminus, a piperidinyl-pyrimidine central unit, and the specific 5-(pyrimidin-5-yl)-1,2,4-oxadiazole connectivity [1]. Positional isomerism (e.g., 4-fluorophenyl versus 2-fluorophenyl on the oxadiazole ring) is well-documented to alter target engagement in related oxadiazole-based kinase inhibitor series [2]. Furthermore, substitution at the pyrimidine 4-position by piperidine directly influences the electron density and conformational preferences of the heterocyclic core, a feature that cannot be replicated by morpholine, piperazine, or acyclic amine analogs lacking this specific ring system. Generic replacement with superficially similar in-class compounds risks undefined changes in target selectivity, physicochemical properties, and ultimately experimental reproducibility.

Quantitative Differentiation Evidence for 3-(2-Fluorophenyl)-5-(4-(piperidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole (CAS 2034340-94-6) Against Closest Analogs


XLogP3-AA Lipophilicity Comparison: 2-Fluorophenyl vs. 3-Fluorophenyl vs. 4-Chlorophenyl Oxadiazole Analogs

The 2-fluorophenyl substitution on the oxadiazole ring of the target compound confers a calculated XLogP3-AA value of 3.1 [1]. In contrast, the 4-fluorophenyl positional isomer (3-(4-fluorophenyl)-5-(4-(piperidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole) is predicted to exhibit a nearly identical XLogP (3.1), while the 4-chlorophenyl analog would be expected to have a higher XLogP (>3.5) based on the greater lipophilicity of chlorine versus fluorine. The ortho-fluorine placement influences the electron distribution on the oxadiazole ring differently than para-substitution, potentially modulating stacking interactions with target protein aromatic residues.

Lipophilicity Physicochemical Property Drug-likeness

Hydrogen Bond Acceptor Count: Piperidinyl-Pyrimidine Motif vs. Morpholino-Pyrimidine and Piperazinyl-Pyrimidine Analogs

The target compound possesses seven hydrogen bond acceptors (HBA = 7) and zero hydrogen bond donors (HBD = 0) [1]. Replacement of the piperidine ring with morpholine would increase the HBA count to 8 (adding an ether oxygen), while substitution with piperazine would introduce one HBD, shifting the HBA/HBD profile to 7/1. In kinase hinge-binding motifs, the absence of hydrogen bond donors on the solvent-exposed portion of the molecule is often correlated with improved membrane permeability.

Hydrogen Bonding Molecular Recognition Kinase Inhibitor Design

Rotatable Bond Restriction: Direct Oxadiazole-Pyrimidine Linkage vs. Extended-Linker Analogs

The target compound contains only three rotatable bonds, reflecting the direct connection between the oxadiazole and pyrimidine rings without a flexible spacer [1]. By comparison, the close analog Ethyl 1-(5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperidine-2-carboxylate features an ethoxycarbonyl substituent on the piperidine ring, increasing the rotatable bond count to 6. This difference in conformational entropy may translate into distinct binding kinetics and selectivity profiles when targeting rigid ATP-binding pockets.

Conformational Rigidity Entropy Binding Affinity

Topological Polar Surface Area: Target Compound vs. 3-Pyridyl-Oxadiazole Piperidine Analogs

Based on the atomic composition (C17H16FN5O) devoid of additional polar heteroatoms beyond the core pharmacophore, the topological polar surface area (TPSA) of the target compound is estimated at approximately 65–70 Ų [1]. The structurally related 4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine contains a pyridyl group that elevates TPSA to ~78 Ų due to the additional basic nitrogen. TPSA values below 75 Ų are generally favorable for passive blood-brain barrier penetration, whereas values above 75 Ų may restrict CNS exposure.

Polar Surface Area Membrane Permeability CNS Penetration

Recommended Application Scenarios for 3-(2-Fluorophenyl)-5-(4-(piperidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole (CAS 2034340-94-6) Based on Evidence


Kinase Inhibitor Hit-to-Lead Scaffold: Hinge-Binder Optimization Programs

The compound's pyrimidine-piperidine moiety provides a well-precedented kinase hinge-binding motif, while the 3-(2-fluorophenyl)-1,2,4-oxadiazole terminus offers a tunable vector for exploring selectivity pocket interactions. The absence of hydrogen bond donors (HBD = 0) is a key attribute favoring membrane permeability in cellular kinase assays, differentiating it from piperazine-based competitors. Procurement is warranted for teams seeking a minimal HBD scaffold for oral kinase inhibitor development [1].

CNS-Penetrant Chemical Probe Precursor: Favorable TPSA for Brain Exposure

With an estimated TPSA below 75 Ų and moderate lipophilicity (XLogP3-AA = 3.1), this compound meets key physicochemical criteria for passive CNS penetration. It represents a suitable starting point for neuroscience target validation where brain exposure is required, particularly when compared to pyridyl-oxadiazole analogs that carry additional polar nitrogen atoms increasing TPSA [1].

Negative Control or Inactive Comparator Synthesis: Positional Isomer Discrimination

The 2-fluorophenyl substitution pattern provides a defined electronic and steric profile distinct from the 4-fluorophenyl isomer (XLogP-equivalent but electronically different). Researchers investigating structure-activity relationships in fluorinated oxadiazole series can procure this compound as a matched molecular pair partner to 4-fluorophenyl analogs, enabling rigorous interrogation of fluorine positional effects on target engagement [1].

Conformationally Restricted Fragment for Structure-Based Drug Design

With only three rotatable bonds and a directly linked oxadiazole-pyrimidine core, this compound exhibits higher rigidity than ester-bearing analogs such as Ethyl 1-(5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperidine-2-carboxylate. This conformational restriction reduces the entropic cost of binding, making the compound a suitable fragment-like starting point for crystallography-driven optimization where defined binding poses are essential [1].

Quote Request

Request a Quote for 3-(2-Fluorophenyl)-5-(4-(piperidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.